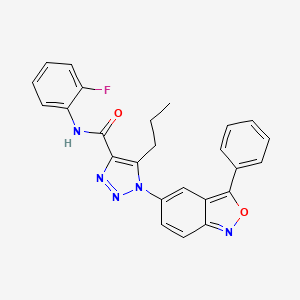

N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole carboxamide class, characterized by a triazole core substituted with a 3-phenyl-2,1-benzoxazol-5-yl group at position 1, a propyl chain at position 5, and a 2-fluorophenyl carboxamide at position 2.

Properties

IUPAC Name |

N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20FN5O2/c1-2-8-22-23(25(32)27-21-12-7-6-11-19(21)26)28-30-31(22)17-13-14-20-18(15-17)24(33-29-20)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKAHOJQOQQQMTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its pharmacological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a triazole ring fused with a benzoxazole moiety. Its molecular formula is with a molecular weight of 441.5 g/mol. The compound's structural complexity allows for diverse interactions within biological systems, making it a subject of interest in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C25H20FN5O2 |

| Molecular Weight | 441.5 g/mol |

| CAS Number | 1049119-15-4 |

Research indicates that compounds containing the triazole and benzoxazole scaffolds exhibit various biological activities, including:

- Antimicrobial Activity : Triazole derivatives are known for their ability to inhibit fungal growth by disrupting cell membrane integrity.

- Neuroprotective Effects : Some studies suggest that similar compounds can cross the blood-brain barrier (BBB) and provide neuroprotection by reducing oxidative stress and inflammation .

1. Anticancer Properties

Recent studies have shown that triazole derivatives can inhibit tumor growth through various mechanisms:

- Inhibition of Cell Proliferation : The compound has demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

2. Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating key signaling pathways:

- NF-kB Pathway Inhibition : Preliminary data suggest that it inhibits the phosphorylation of P65 protein in the NF-kB pathway, which is crucial for inflammatory responses .

3. Neuroprotective Activity

The neuroprotective potential has been attributed to:

- Reduction of Reactive Oxygen Species (ROS) : The compound appears to decrease ROS levels, thereby protecting neurons from oxidative damage.

Case Studies

Several case studies highlight the efficacy of triazole-containing compounds in various biological contexts:

- Neuroprotection in Alzheimer’s Disease Models :

- Inhibition of Acetylcholinesterase (AChE) :

Research Findings

Recent literature emphasizes the broad spectrum of biological activities associated with triazole derivatives:

- Antioxidant Activity : Triazoles have been reported to exhibit significant antioxidant properties, contributing to their neuroprotective effects.

Comparison with Similar Compounds

Structural Features and Substituent Variations

The compound’s uniqueness arises from its combination of a benzoxazole ring, triazole core, and fluorophenyl carboxamide. Comparisons with analogs highlight how substituent modifications influence properties:

| Compound Name | Key Structural Differences | Biological Activity/Properties | Reference |

|---|---|---|---|

| 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl (vs. phenyl) on benzoxazole; methyl and phenylethyl (vs. propyl, 2-fluorophenyl) | Enhanced lipophilicity; altered target selectivity | |

| N-(3-chloro-4-methylphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | Methyl substituent (vs. propyl) on triazole; chloro-methylphenyl (vs. benzoxazole) | Reduced steric hindrance; potential antimicrobial | |

| N-(4-fluorophenyl)-5-amino-1H-1,2,3-triazole-4-carboxamide | Lacks benzoxazole; amino group (vs. carboxamide) | Antimicrobial activity | |

| 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide | Chlorophenyl and furan (vs. benzoxazole and fluorophenyl) | Improved solubility due to furan’s polarity |

Key Insights :

- The propyl chain increases lipophilicity (Log P) relative to methyl or ethyl substituents, favoring membrane permeability .

- Fluorine atoms on the phenyl group improve metabolic stability compared to non-fluorinated analogs .

Physical and Chemical Properties

| Property | Target Compound | Similar Compound () | Impact of Differences |

|---|---|---|---|

| Melting Point | Not reported | ~200–201°C | Benzoxazole may increase thermal stability |

| Solubility | Likely soluble in DMSO/DMF | Soluble in organic solvents | Propyl chain reduces aqueous solubility |

| Log P (estimated) | Higher due to benzoxazole and propyl | Moderate (Log P ~3.5) | Enhanced membrane permeability in target |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide, and how do reaction conditions influence yield?

- Methodology : Multi-step synthesis typically involves:

- Step 1 : Formation of the benzoxazole core via cyclization of 2-aminophenol derivatives with carbonyl compounds under acidic conditions .

- Step 2 : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to construct the 1,2,3-triazole ring, followed by propyl group introduction via alkylation .

- Step 3 : Carboxamide coupling using EDCI/HOBt or other coupling agents to attach the 2-fluorophenyl moiety .

- Data Table :

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | H₂SO₄, 110°C, 6h | 65 | 92% |

| 2 | CuI, DIPEA, 60°C, 12h | 78 | 89% |

| 3 | EDCI, DCM, RT, 24h | 55 | 95% |

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from fluorophenyl and benzoxazolyl groups .

- IR Spectroscopy : Confirm carboxamide (C=O stretch ~1650 cm⁻¹) and triazole (C-N stretch ~1450 cm⁻¹) functionalities .

- HRMS : Validate molecular formula (e.g., C₂₆H₂₁F₂N₅O₂) with <2 ppm error .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways are observed?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via LC-MS .

- Key Findings :

- Acidic Conditions : Hydrolysis of the carboxamide group generates 2-fluoroaniline (m/z 111.04) .

- Oxidative Conditions : Triazole ring oxidation forms nitro derivatives (m/z +45.98) .

Q. What strategies can be employed to resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Dose-Response Studies : Test across multiple cell lines (e.g., HEK293, HepG2) to account for cell-type specificity .

- Target Validation : Use CRISPR-Cas9 knockouts of putative targets (e.g., kinase domains) to confirm mechanism .

- Meta-Analysis : Compare IC₅₀ values from independent studies; apply statistical models (e.g., random-effects) to assess heterogeneity .

Q. How can computational modeling predict the compound’s binding affinity to protein targets, and what are the limitations of in silico approaches?

- Methodology :

- Docking Simulations : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Validate with molecular dynamics (MD) simulations .

- Limitations :

- False positives due to rigid protein structures.

- Overestimation of fluorophenyl π-stacking interactions .

Synthesis & Reaction Optimization

Q. What alternative reagents can improve the efficiency of the CuAAC step in synthesizing the triazole core?

- Methodology :

- Replace CuI with Ru(II) catalysts (e.g., [RuCl₂(p-cymene)]₂) for regioselective triazole formation .

- Data Table :

| Catalyst | Solvent | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|---|

| CuI | DMF | 78 | 85:15 |

| Ru(II) | THF | 82 | 98:2 |

Biological Evaluation

Q. How should researchers design assays to evaluate the compound’s anti-inflammatory activity while minimizing off-target effects?

- Methodology :

- Primary Screen : Measure TNF-α inhibition in LPS-stimulated macrophages .

- Counter-Screen : Test cytotoxicity via MTT assay and off-target kinase inhibition using KINOMEscan .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.